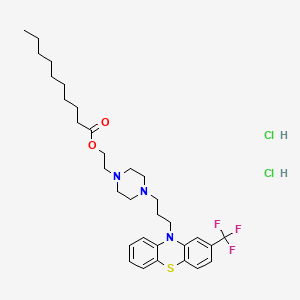

Fluphenazine decanoate dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIYWOFSPALWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376-65-0 | |

| Record name | Fluphenazine decanoate dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fluphenazine Decanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine decanoate dihydrochloride is a long-acting injectable antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia. Its therapeutic efficacy is intrinsically linked to its potent antagonism of dopamine D2 receptors within the central nervous system. This technical guide provides a comprehensive examination of the mechanism of action of fluphenazine, the active moiety of fluphenazine decanoate. The document details the pharmacodynamic profile, including receptor binding affinities and downstream signaling sequelae, and outlines the pharmacokinetic properties of its long-acting formulation. Furthermore, this guide presents detailed experimental protocols for key assays used in the characterization of fluphenazine, intended to serve as a resource for researchers in the field of antipsychotic drug development.

Introduction

Fluphenazine decanoate is a prodrug that, through esterification with decanoic acid, allows for a sustained release of the active antipsychotic agent, fluphenazine, following intramuscular administration.[1] This long-acting formulation is crucial for improving treatment adherence in patients with chronic psychotic disorders.[2] The antipsychotic effects of fluphenazine are primarily attributed to its interaction with central dopaminergic systems, a mechanism it shares with other first-generation antipsychotics.[3] Understanding the nuanced molecular interactions and subsequent cellular responses is paramount for the rational design of novel antipsychotic agents with improved efficacy and tolerability profiles.

Pharmacodynamics

The pharmacodynamic actions of fluphenazine are multifaceted, extending beyond its primary target to a range of neurotransmitter systems.

Receptor Binding Profile

Fluphenazine exhibits a high affinity for dopamine D2 receptors, which is central to its antipsychotic effect.[3] It also binds to a variety of other receptors, which contributes to both its therapeutic actions and its side-effect profile.[1][2] The receptor binding affinities (Ki values) of fluphenazine for various human cloned receptors are summarized in Table 1. A lower Ki value indicates a stronger binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Fluphenazine

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 1.1 |

| D2 | 0.38 | |

| D3 | 0.83 | |

| D4 | 1.1 | |

| Serotonin | 5-HT1A | 140 |

| 5-HT2A | 2.5 | |

| 5-HT2C | 14 | |

| 5-HT3 | 2400 (rat) | |

| 5-HT6 | 180 | |

| 5-HT7 | 45 | |

| Adrenergic | α1A | 1.4 |

| α1B | 0.7 | |

| α2A | 250 | |

| α2B | 130 | |

| α2C | 130 | |

| Histamine | H1 | 1.9 |

| Muscarinic | M1 | 20 |

| M2 | 160 | |

| M3 | 100 | |

| M4 | 86 | |

| M5 | 160 |

Data compiled from various sources, including Wikipedia.[1]

Dopamine D2 Receptor Antagonism and Downstream Signaling

The primary mechanism of action of fluphenazine is the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism attenuates the excessive dopaminergic neurotransmission thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By blocking D2 receptors, fluphenazine disinhibits adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation state of downstream effector proteins, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).

Furthermore, D2 receptor signaling intersects with the Akt/GSK-3 pathway. D2 receptor activation can lead to the dephosphorylation and inactivation of Akt, which in turn increases the activity of glycogen synthase kinase 3β (GSK-3β). By blocking D2 receptors, antipsychotics like fluphenazine can increase the phosphorylation and inactivation of GSK-3β, a downstream effect that may contribute to their therapeutic actions.

Pharmacokinetics

Fluphenazine decanoate is formulated as a sterile solution in sesame oil for intramuscular or subcutaneous injection.[3] This depot formulation provides a slow and sustained release of fluphenazine.

Absorption, Distribution, Metabolism, and Excretion

Following intramuscular injection, fluphenazine decanoate is slowly absorbed and hydrolyzed by plasma and tissue esterases to release the active fluphenazine.[1] This enzymatic conversion is the rate-limiting step in its bioavailability. Fluphenazine is highly lipophilic and widely distributed throughout the body, readily crossing the blood-brain barrier. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine.[2] These metabolites and the parent drug are excreted in the urine and feces.[1]

Pharmacokinetic Parameters

The long-acting nature of fluphenazine decanoate results in a prolonged pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Fluphenazine Decanoate

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 4-6 hours[1] |

| Half-life (t½) | 6.8-9.6 days (single dose)[1] |

| Apparent Half-life (t½,app) | Up to several weeks with chronic dosing |

| Protein Binding | >90% |

Experimental Protocols

The characterization of fluphenazine's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity (Ki) of fluphenazine for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of fluphenazine for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: Fluphenazine dihydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[4]

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at its Kd value).

-

Increasing concentrations of fluphenazine (for competition curve) or buffer (for total binding) or excess haloperidol (for non-specific binding).

-

Receptor membrane preparation to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[4]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the fluphenazine concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Pharmacokinetic Analysis using UPLC-MS/MS

This protocol provides a method for the quantitative analysis of fluphenazine in plasma samples.[5]

Objective: To quantify the concentration of fluphenazine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

-

Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Column: Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm column.[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

-

Internal Standard: Imipramine-D3.[5]

-

Precipitating Reagent: Acetonitrile-methanol (50:50, v/v) containing the internal standard.[5]

Procedure:

-

Sample Preparation: To 100 µL of plasma or serum, add 300 µL of the precipitating reagent. Vortex and centrifuge to pellet the precipitated proteins.[5]

-

Extraction: Transfer the supernatant to an autosampler vial.[5]

-

UPLC Separation: Inject 8 µL of the supernatant onto the UPLC system. Elute the analytes using a linear gradient of the mobile phases.[5]

-

MS/MS Detection: Operate the mass spectrometer in positive ion ESI mode using multiple reaction monitoring (MRM). Monitor the following transitions:

-

Quantification: Generate a calibration curve using standards of known fluphenazine concentrations. Quantify fluphenazine in the plasma samples by comparing the peak area ratio of fluphenazine to the internal standard against the calibration curve.[5]

Conclusion

Fluphenazine decanoate's mechanism of action is centered on its potent antagonism of dopamine D2 receptors, leading to the modulation of downstream signaling pathways critical to the pathophysiology of psychosis. Its long-acting formulation provides a stable pharmacokinetic profile, which is advantageous for the long-term management of schizophrenia. The comprehensive characterization of its pharmacodynamic and pharmacokinetic properties through rigorous experimental methodologies, as detailed in this guide, is essential for the ongoing development of novel and improved antipsychotic therapies. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of psychopharmacology.

References

- 1. Fluphenazine - Wikipedia [en.wikipedia.org]

- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jmedchem.com [jmedchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Fluphenazine Decanoate: A Technical Overview for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate is a long-acting injectable (LAI) antipsychotic medication, belonging to the phenothiazine class. It is the decanoate ester of fluphenazine, a potent dopamine D2 receptor antagonist.[1] The esterification of fluphenazine with decanoic acid significantly increases its lipophilicity, allowing for its formulation in a sesame oil vehicle for intramuscular or subcutaneous administration. This depot formulation provides a slow and sustained release of the active moiety, fluphenazine, over several weeks, thereby improving treatment adherence in patients with chronic schizophrenia.[1][2] Understanding the pharmacokinetic profile of fluphenazine decanoate in preclinical models, such as rats, is crucial for the development and evaluation of new long-acting antipsychotic formulations.

General Pharmacokinetic Profile

Following intramuscular injection, fluphenazine decanoate forms a depot in the muscle tissue from which it is slowly released into the systemic circulation. The rate-limiting step in its therapeutic action is the gradual release of the ester from the oil vehicle.[3] Once in circulation, fluphenazine decanoate is hydrolyzed by plasma and tissue esterases to release the active drug, fluphenazine.

Fluphenazine is then extensively metabolized in the liver, primarily through oxidation and conjugation reactions.[1] The primary route of excretion for fluphenazine and its metabolites is via the urine and feces.[1][2]

Absorption and Distribution

After intramuscular administration, fluphenazine decanoate is slowly absorbed from the injection site. The active drug, fluphenazine, binds extensively to plasma proteins and is widely distributed throughout the body.[1]

Metabolism and Excretion

The metabolism of fluphenazine is complex, involving multiple enzymatic pathways. The resulting metabolites are then eliminated from the body through renal and fecal excretion. The long-acting nature of the decanoate formulation leads to a prolonged elimination half-life of the active drug.

Pharmacokinetic Parameters in Preclinical Models

While specific data in rats is unavailable, studies in other preclinical species, such as dogs, provide valuable insights into the pharmacokinetic profile of fluphenazine decanoate.

| Parameter | Dog (Intramuscular) | Reference |

| Dose | Not Specified | [4] |

| Apparent Half-life (t½) | 9.7 +/- 2.0 days | [4] |

Table 1: Pharmacokinetic Parameters of Fluphenazine following Intramuscular Administration of Fluphenazine Decanoate in Dogs.

Experimental Protocols for Pharmacokinetic Studies

While a specific protocol for fluphenazine decanoate in rats could not be sourced, a general experimental workflow for a preclinical pharmacokinetic study is outlined below.

Animal Model

-

Species: Rat (e.g., Sprague-Dawley, Wistar)

-

Sex: Male and/or Female

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.

Drug Administration

-

Formulation: Fluphenazine decanoate in a sterile sesame oil vehicle.

-

Dose: To be determined based on the study objectives.

-

Route of Administration: Intramuscular (e.g., into the gluteal muscle).

Sample Collection

-

Matrix: Blood (plasma or serum).

-

Timepoints: A sufficient number of time points should be selected to adequately characterize the plasma concentration-time profile. This should include frequent sampling during the initial absorption phase and less frequent sampling during the elimination phase.

-

Method: Blood samples can be collected via various methods, such as tail vein, saphenous vein, or jugular vein cannulation.

Bioanalytical Method

The concentration of fluphenazine and/or fluphenazine decanoate in the plasma samples is determined using a validated bioanalytical method.

Bioanalytical Methodology

Several analytical techniques have been developed for the quantification of fluphenazine in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used method due to its high sensitivity and specificity.

Sample Preparation

Plasma samples typically require a sample preparation step to remove proteins and other interfering substances before analysis. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic and Mass Spectrometric Conditions

A specific HPLC-MS/MS method would need to be developed and validated for the simultaneous determination of fluphenazine and fluphenazine decanoate in rat plasma. This would involve optimizing the chromatographic separation and the mass spectrometric detection parameters.

Visualizations

Caption: General Experimental Workflow for a Pharmacokinetic Study.

Caption: Simplified Metabolic Pathway of Fluphenazine Decanoate.

Conclusion and Future Directions

While the clinical pharmacokinetics of fluphenazine decanoate are well-characterized, there is a notable gap in the scientific literature regarding its pharmacokinetic profile in rat models. The information presented in this guide, drawn from studies in other species and general pharmacological principles, provides a foundational understanding for researchers in this area. Future preclinical studies in rats are warranted to establish a definitive pharmacokinetic profile, including key parameters such as Cmax, Tmax, AUC, and half-life. Such data would be invaluable for the non-clinical development of novel long-acting injectable antipsychotics and for refining our understanding of the pharmacology of this important class of drugs.

References

- 1. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 2. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Acting Injectable Antipsychotics | Basicmedical Key [basicmedicalkey.com]

- 4. Studies on the mechanism of absorption of depot neuroleptics: fluphenazine decanoate in sesame oil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis and Characterization of Fluphenazine Decanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and analytical characterization of Fluphenazine Decanoate Dihydrochloride. It includes detailed experimental protocols, tabulated data for key analytical parameters, and workflow visualizations to support research and development activities.

Chemical Synthesis

Fluphenazine decanoate, the decanoate ester of the antipsychotic agent fluphenazine, is synthesized to create a long-acting injectable (depot) formulation.[1][2] The synthesis typically involves the esterification of the primary alcohol group on the fluphenazine side chain with decanoic acid or a derivative thereof. The resulting base is then converted to the dihydrochloride salt to improve its stability and handling properties.

Synthesis Pathway Overview

Two primary routes for the synthesis of the fluphenazine decanoate base are commonly cited: a traditional method using decanoyl chloride and a greener, enzyme-catalyzed approach. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

References

In Vitro Dopamine D2 Receptor Binding Affinity of Fluphenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of fluphenazine for the dopamine D2 receptor. Fluphenazine, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors.[1][2] Understanding its binding characteristics is crucial for research and development in the field of neuropsychopharmacology.

Quantitative Binding Affinity Data

The binding affinity of fluphenazine for the dopamine D2 receptor has been determined in various in vitro studies, typically through radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Parameter | Value (nM) | Receptor Source | Radioligand | Reference |

| Ki | 0.4 | Human Dopamine D2 Receptor | - | |

| Ki | 0.7 | Mouse Striatal Membranes | [3H]Fluphenazine | [3] |

| pKi | 7.96 | Human Dopamine D1 Receptor | [3H] SCH-23390 | [4] |

| pIC50 | 7.64 | Human Dopamine D1 Receptor | [3H] SCH-23390 | [4] |

Fluphenazine also exhibits binding affinity for other dopamine receptor subtypes, as detailed in the table below.

| Receptor Subtype | Ki Value (nM) |

| D1 | 2.3 |

| D3 | 1.4 |

| D4 | 7.1 |

| D5 | 25 |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to characterize the interaction of a ligand, such as fluphenazine, with its receptor. The following provides a generalized protocol based on common methodologies cited in the literature.

Membrane Preparation

-

Source: Tissues expressing the dopamine D2 receptor, such as rat striatum, or cell lines genetically engineered to express the human D2 receptor (e.g., CHO cells), are commonly used.

-

Procedure: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5] The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.[5] On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer.[5]

Binding Assay

-

Competition Binding: This is the most common format to determine the affinity of an unlabeled ligand (fluphenazine).

-

Reagents:

-

Membrane preparation containing D2 receptors.

-

A radiolabeled ligand that binds to the D2 receptor with high affinity and specificity (e.g., [3H]spiperone).

-

A range of concentrations of the unlabeled test compound (fluphenazine).

-

A high concentration of a known D2 antagonist (e.g., spiperone) to determine non-specific binding.[6]

-

-

Incubation: The membrane preparation, radioligand, and either the test compound or the agent for non-specific binding are incubated together in a multi-well plate.[5] Incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

-

Saturation Binding: This method is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. It involves incubating the membranes with increasing concentrations of the radioligand.

Separation and Detection

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.[5] The filter is then washed with ice-cold buffer to remove any unbound radioligand.[5]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

Data Analysis

-

IC50 Determination: The concentration of fluphenazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[7][[“]] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][9] The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels.[7]

References

- 1. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bibliography.maps.org [bibliography.maps.org]

- 4. fluphenazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. tandfonline.com [tandfonline.com]

Early discovery and development of long-acting injectable antipsychotics

An In-depth Technical Guide to the Early Discovery and Development of Long-Acting Injectable Antipsychotics

Introduction

The advent of antipsychotic medications in the 1950s, beginning with chlorpromazine, marked a significant turning point in the treatment of schizophrenia.[1][2] However, the efficacy of these oral agents was frequently undermined by poor patient adherence, a critical factor leading to relapse and rehospitalization.[3][4] This challenge spurred the development of long-acting injectable (LAI) antipsychotics, designed to ensure continuous medication delivery, improve adherence, and thereby enhance long-term outcomes for patients with chronic psychotic disorders.[5][6] This guide details the early history, formulation science, and clinical evaluation of the first-generation long-acting injectable antipsychotics.

The Dawn of Long-Acting Formulations: First-Generation Agents

The initial breakthrough in LAI technology occurred in the 1960s. The core innovation was the chemical modification of existing antipsychotic agents to create prodrugs with low water solubility, which could be suspended in an oil-based vehicle for intramuscular injection. This approach created a "depot" at the injection site from which the drug would be slowly released over an extended period.[2][7]

Pioneering Compounds

The first LAI antipsychotics to be developed were derivatives of the phenothiazine class of drugs, followed by a butyrophenone derivative.

-

Fluphenazine Enanthate and Decanoate : The development of the first LAI antipsychotic is credited to G.R. Daniel at E. R. Squibb & Sons Ltd.[1][2] Fluphenazine enanthate was introduced in 1966, followed about 18 months later by fluphenazine decanoate.[2][3] The decanoate ester proved to have a more favorable pharmacokinetic profile and reduced side effects compared to the enanthate version.[3][4]

-

Haloperidol Decanoate : Following the success of fluphenazine esters, haloperidol decanoate was developed and became available in Europe in 1981 and the USA in 1986.[3][8] It offered a longer duration of action, allowing for a dosing interval of up to four weeks.[8][9]

Formulation Technology: The Oil Depot

The technology behind these first-generation LAIs was based on esterification. The parent antipsychotic drug, which contains a hydroxyl group, was chemically linked to a long-chain fatty acid (like decanoic acid) to form an ester.[10][11] This process dramatically increased the lipophilicity (oil solubility) and reduced the water solubility of the drug.[12]

The highly lipophilic ester prodrug was then dissolved in a sterile vegetable oil vehicle, most commonly sesame oil.[10][12] When injected deep into a muscle (typically the gluteal muscle), this oily solution forms a localized depot from which the drug slowly leaches into the surrounding aqueous environment of the tissue fluids.[7][10]

Pharmacokinetics and Mechanism of Action

Drug Release and Activation

The mechanism of action for early LAIs involves a multi-step process:

-

Slow Release from Depot : The oil-based formulation is immiscible with the aqueous interstitial fluid, leading to a very slow partitioning of the esterified drug from the oil droplet into the surrounding tissue.[10]

-

Enzymatic Hydrolysis : Once in the bloodstream, endogenous esterase enzymes rapidly hydrolyze the ester bond, cleaving the fatty acid chain from the parent drug.[7][10] This releases the active antipsychotic molecule (e.g., fluphenazine or haloperidol).

-

Systemic Action : The active drug is then distributed throughout the body and crosses the blood-brain barrier to exert its therapeutic effect.[13]

This slow absorption from the injection site, rather than the rate of elimination, becomes the rate-limiting step in the drug's pharmacokinetics, a phenomenon known as "flip-flop" kinetics.[14] This process ensures sustained plasma concentrations of the active drug over several weeks.[14]

Receptor Signaling Pathway

First-generation antipsychotics like fluphenazine and haloperidol primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the brain's mesolimbic pathway.[13][15][16] By blocking these receptors, they reduce the excessive dopaminergic activity that is believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[16][17]

References

- 1. [A history of antipsychotic long-acting injections in the treatment of schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Historical perspective on antipsychotic long-acting injections | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 3. The role of long-acting injectable antipsychotics in schizophrenia: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A brief history of depot neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depot injection - Wikipedia [en.wikipedia.org]

- 7. psychiatriki-journal.gr [psychiatriki-journal.gr]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology, pharmacokinetics and clinical development of haloperidol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Typical antipsychotic - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 14. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mentalhealth.com [mentalhealth.com]

- 16. Flufenazine Decanoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. Fluphenazine Decanoate | C32H44F3N3O2S | CID 3388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluphenazine Decanoate: A Deep Dive into its Interaction with Dopamine and Serotonin Receptors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluphenazine decanoate, a long-acting injectable antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades. Its therapeutic efficacy is intrinsically linked to its complex pharmacological profile, particularly its potent interactions with dopamine and serotonin receptor systems. This technical guide provides an in-depth analysis of the effects of fluphenazine, the active moiety of fluphenazine decanoate, on these critical neurotransmitter receptors. We will explore its binding affinities, functional activities, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antipsychotic pharmacology and the development of novel therapeutics for psychiatric disorders.

Pharmacodynamics at Dopamine and Serotonin Receptors

Fluphenazine decanoate is a prodrug that is slowly hydrolyzed in vivo to release the active compound, fluphenazine.[1] Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3][4] This action is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] In addition to its high affinity for D2 receptors, fluphenazine also interacts with a range of other dopamine and serotonin receptor subtypes, contributing to its overall therapeutic and side-effect profile.[4][6]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of fluphenazine for various dopamine and serotonin receptors has been quantified through numerous in vitro radioligand binding studies. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following tables summarize the reported Ki values for fluphenazine at key human dopamine and serotonin receptor subtypes.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 2.3[7] |

| Dopamine D2 | 0.4[7] |

| Dopamine D3 | 1.4[7] |

| Dopamine D4 | 7.1[7] |

| Dopamine D5 | 25[7] |

Table 1: Fluphenazine Binding Affinities at Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT1A | - |

| Serotonin 5-HT2A | 2.0[7] |

| Serotonin 5-HT2C | - |

| Serotonin 5-HT6 | 15.8 |

| Serotonin 5-HT7 | 7.9 |

Table 2: Fluphenazine Binding Affinities at Serotonin Receptors (Note: Ki values for some receptor subtypes were not readily available in the reviewed literature.)

Functional Activity at Dopamine and Serotonin Receptors

Beyond simple binding, the functional consequence of fluphenazine's interaction with these receptors is critical to its pharmacological effect. Fluphenazine is a potent antagonist at dopamine D2 receptors, meaning it blocks the receptor's activation by the endogenous ligand, dopamine.[2][3] This antagonism is central to its antipsychotic action.

At the serotonin 5-HT2A receptor, evidence suggests that many antipsychotic drugs, including phenothiazines like fluphenazine, act as inverse agonists.[8][9][10] An inverse agonist not only blocks the action of an agonist but also reduces the basal, constitutive activity of the receptor. This inverse agonism at 5-HT2A receptors is thought to contribute to the atypical antipsychotic profile of some drugs, potentially mitigating some of the extrapyramidal side effects associated with potent D2 receptor blockade.[8]

Quantitative data on the functional potency of fluphenazine (e.g., IC50 or EC50 values) from cell-based assays are crucial for a complete understanding of its pharmacological profile.

| Receptor | Functional Assay | Parameter | Value (nM) |

| Dopamine D2 | cAMP Inhibition | Ki | 9[7] |

| Dopamine D1 | Reporter Assay | IC50 | (Data not available) |

| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | IC50 | (Data not available) |

Table 3: Functional Potency of Fluphenazine (Note: Comprehensive functional potency data for all receptor subtypes is not consistently available in the public domain.)

Signaling Pathways Modulated by Fluphenazine

The interaction of fluphenazine with dopamine and serotonin receptors initiates a cascade of intracellular signaling events. Understanding these pathways is fundamental to elucidating the molecular basis of its therapeutic and adverse effects.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[11] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] Fluphenazine, as a D2 receptor antagonist, blocks this signaling cascade, thereby preventing the dopamine-induced reduction in cAMP.

In addition to the canonical G-protein pathway, D2 receptors can also signal through β-arrestin-dependent pathways.[7][13][14] β-arrestin recruitment to the D2 receptor can lead to receptor desensitization and internalization, as well as the activation of distinct downstream signaling molecules, such as those involved in the MAP kinase pathway.[13] The interplay between G-protein and β-arrestin signaling pathways is a key area of current research in psychopharmacology.

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 family of G proteins.[15] Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[15] Fluphenazine's potential inverse agonist activity at this receptor would lead to a reduction in this signaling cascade, even in the absence of serotonin.

Similar to the D2 receptor, the 5-HT2A receptor can also engage β-arrestin-dependent signaling pathways, which can lead to receptor internalization and activation of distinct downstream effectors, including components of the ERK/MAP kinase pathway.[11][16] The balance between Gq and β-arrestin signaling at the 5-HT2A receptor is an area of intense investigation, particularly in the context of the differing effects of various psychedelic and antipsychotic drugs that target this receptor.[1][17]

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The characterization of fluphenazine's interactions with dopamine and serotonin receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as fluphenazine, for the dopamine D2 receptor.[5][18]

Workflow for Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.

-

Test Compound: Fluphenazine or other competitor compounds.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in a lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the membranes in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + assay buffer), non-specific binding (membranes + radioligand + non-specific binding control), and competitor binding (membranes + radioligand + serial dilutions of the test compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Gi-Coupled Receptors (e.g., Dopamine D2)

This protocol describes a method to measure the functional antagonism of a Gi-coupled receptor by assessing its effect on cAMP levels.[6][12][19][20]

Workflow for cAMP Functional Assay

Caption: Workflow for a cAMP Functional Assay.

Materials and Reagents:

-

Cells: A cell line expressing the dopamine D2 receptor.

-

D2 Receptor Agonist: Dopamine or a selective D2 agonist.

-

Test Compound: Fluphenazine or other potential antagonists.

-

Forskolin: An activator of adenylyl cyclase, used to stimulate a measurable baseline of cAMP production.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based assays).

-

Cell Culture Medium and Buffers.

Procedure:

-

Cell Seeding: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound (antagonist) for a specified time.

-

Stimulation: Add a fixed concentration of the D2 receptor agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: The antagonist will reverse the agonist-induced inhibition of cAMP production. Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a dose-response curve to determine the IC50 value.

Functional Phosphoinositide Hydrolysis Assay for Gq-Coupled Receptors (e.g., Serotonin 5-HT2A)

This protocol outlines a method to assess the functional activity of compounds at Gq-coupled receptors by measuring the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.[15][21][22]

Workflow for Phosphoinositide Hydrolysis Assay

References

- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jmedchem.com [jmedchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 10. 5-HT2A Receptor Research -- Neurotransmitter.net [neurotransmitter.net]

- 11. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Fluphenazine Decanoate in Animal Models of Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine decanoate is a long-acting injectable antipsychotic of the phenothiazine class, primarily utilized for the management of chronic schizophrenia.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 receptors in the brain.[2] By blocking these receptors, fluphenazine helps to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are thought to arise from excessive dopaminergic activity.[2] The decanoate ester formulation allows for a slow, sustained release of the active drug, fluphenazine, ensuring consistent therapeutic levels and improving patient compliance. This guide provides an in-depth overview of the preclinical evaluation of fluphenazine decanoate in established animal models of schizophrenia, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Amphetamine-Induced Hyperlocomotion Model

The amphetamine-induced hyperlocomotion model is a widely used preclinical tool to screen for antipsychotic activity. Amphetamine increases synaptic dopamine levels, leading to a hyperdopaminergic state that manifests as increased locomotor activity in rodents. This is considered to be a model of the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is predictive of its antipsychotic efficacy.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This protocol outlines the key steps for assessing the effect of fluphenazine decanoate on amphetamine-induced hyperlocomotion in rats.

-

Animals: Male Sprague-Dawley rats are typically used. They should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Animals should be allowed to acclimate for at least one week before the experiment.

-

Drug Preparation and Administration:

-

Fluphenazine decanoate is prepared in a suitable vehicle, such as sesame oil, for intramuscular (IM) injection.

-

d-amphetamine sulfate is dissolved in sterile saline for intraperitoneal (i.p.) injection.

-

-

Experimental Procedure:

-

Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 60 minutes. Each rat is then placed individually into an open-field arena (e.g., a clear Plexiglas box with infrared beams to detect movement) for a 30-60 minute habituation period to minimize novelty-induced hyperactivity.

-

Fluphenazine Decanoate Administration: A single IM injection of fluphenazine decanoate is administered at the desired dose (e.g., 2.5 mg/kg or 5.0 mg/kg).

-

Amphetamine Challenge: At various time points after fluphenazine decanoate administration (e.g., 4, 8, 12, 16, 20, 24, and 28 days), the rats are challenged with an i.p. injection of d-amphetamine (e.g., 2.5 mg/kg).

-

Locomotor Activity Recording: Immediately following the amphetamine injection, the rats are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period, typically 60-90 minutes.

-

-

Data Analysis: Locomotor activity is quantified in time bins (e.g., 5-minute intervals). The total activity over the recording period is calculated. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the locomotor activity between the fluphenazine decanoate-treated group and a vehicle-control group.

Data Presentation: Effect of Fluphenazine Decanoate on Amphetamine-Induced Hyperlocomotion

The following table summarizes the quantitative data on the duration of the antagonistic effect of a single intramuscular injection of fluphenazine decanoate on d-amphetamine-induced hyperlocomotion in rats.

| Fluphenazine Decanoate Dose (mg/kg) | Behavioral Parameter | Duration of Antagonism (Days) | Reference |

| 2.5 | Locomotion | 12 | [3] |

| 5.0 | Locomotion | 28 | [3] |

| 2.5 | Rearing | >12 | [3] |

| 5.0 | Rearing | >28 | [3] |

| 2.5 | Sniffing | 4 | [3] |

| 5.0 | Sniffing | 4 | [3] |

Note: The study by Singh et al. (1982) also observed a supersensitive locomotor response to amphetamine at 20 and 24 days post-treatment with 2.5 mg/kg of fluphenazine decanoate, suggesting a potential for dopamine receptor upregulation following chronic blockade.[3]

Experimental Workflow: Amphetamine-Induced Hyperlocomotion Assay

Prepulse Inhibition (PPI) Model

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). In individuals with schizophrenia, PPI is often deficient, reflecting an inability to filter out irrelevant sensory information. The PPI model in rodents is therefore considered to have high construct validity for studying sensorimotor gating deficits relevant to schizophrenia.

Experimental Protocol: Prepulse Inhibition

The following is a generalized protocol for assessing PPI in rodents.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used. They should be housed and acclimated as described in the previous section.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Drug Administration: Fluphenazine decanoate would be administered via IM injection at desired doses and at specified time points before testing.

-

Test Session:

-

Acclimation: The rat is placed in the startle chamber and allowed a 5-10 minute acclimation period with a constant background white noise (e.g., 65-70 dB).

-

Stimulus Presentation: The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms) is presented.

-

Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) is presented 30-120 ms before the startling pulse.

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100] Statistical analysis is then used to compare the % PPI between drug-treated and vehicle-treated groups.

Data Presentation: Effect of Fluphenazine Decanoate on Prepulse Inhibition

A comprehensive search of the publicly available scientific literature did not yield specific quantitative data on the effects of fluphenazine decanoate in the prepulse inhibition (PPI) model in rodents. While the PPI model is widely used to evaluate antipsychotics, studies detailing the effects of the long-acting decanoate formulation of fluphenazine with specific data on % PPI at different prepulse intensities or time points post-administration could not be located. This represents a gap in the preclinical characterization of this compound and an opportunity for future research to further elucidate its pharmacological profile on sensorimotor gating.

Neurochemical Effects

The therapeutic and adverse effects of fluphenazine decanoate are directly related to its impact on neurotransmitter systems in the brain, primarily the dopamine system. Preclinical studies have investigated the neurochemical changes that occur following chronic administration of fluphenazine decanoate.

Data Presentation: Neurochemical Changes Following Chronic Fluphenazine Decanoate Administration in Rat Brain

The following table summarizes the effects of chronic fluphenazine decanoate administration on monoamine levels and their metabolites in various brain regions of the rat.

| Brain Region | Neurotransmitter/Metabolite | Effect of Chronic Fluphenazine Decanoate | Reference |

| Nucleus Accumbens | Dopamine (DA) | Increase | [4] |

| Brainstem | Dopamine (DA) | Increase | [4] |

| Frontal Cortex | Dihydroxyphenylacetic acid (DOPAC) | Decrease | [4] |

| Nucleus Accumbens | Dihydroxyphenylacetic acid (DOPAC) | Decrease | [4] |

| Hippocampus | Dihydroxyphenylacetic acid (DOPAC) | Decrease | [4] |

| Nucleus Accumbens | Homovanillic acid (HVA) | Decrease | [4] |

| Caudate-Putamen | Homovanillic acid (HVA) | Decrease | [4] |

| Brainstem | Homovanillic acid (HVA) | Decrease | [4] |

| All regions studied | Norepinephrine (NE) | Increase | [4] |

| Nucleus Accumbens | Serotonin (5-HT) | Increase | [4] |

| Hippocampus | Serotonin (5-HT) | Increase | [4] |

| All regions studied | 5-Hydroxyindoleacetic acid (5-HIAA) | Decrease | [4] |

These findings suggest that chronic blockade of dopamine receptors with fluphenazine decanoate leads to complex adaptive changes in multiple monoamine systems.[4]

Signaling Pathways

Fluphenazine's primary mechanism of action is the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This action interrupts the downstream signaling cascade that is typically initiated by dopamine.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the inhibitory effect of fluphenazine. D2 receptors are coupled to inhibitory G proteins (Gαi/o).

When dopamine binds to the D2 receptor, the associated Gαi/o protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular second messenger cyclic AMP (cAMP), reduced protein kinase A (PKA) activity, and subsequent alterations in gene expression. Fluphenazine, by acting as an antagonist, prevents dopamine from binding to the D2 receptor, thereby blocking this entire signaling cascade. This blockade of D2 receptor-mediated signaling in key brain circuits is believed to be the primary mechanism underlying its antipsychotic effects.

Conclusion

Preclinical studies in animal models of schizophrenia have been instrumental in characterizing the pharmacological profile of fluphenazine decanoate. The amphetamine-induced hyperlocomotion model has provided quantitative data demonstrating the potent and long-lasting dopamine D2 receptor antagonism of this compound. Neurochemical studies have further elucidated the complex adaptations that occur in monoamine systems following chronic treatment. While a gap in the literature exists regarding specific quantitative data for fluphenazine decanoate in the prepulse inhibition model, the available preclinical evidence strongly supports its mechanism of action and therapeutic efficacy in schizophrenia. This technical guide provides a comprehensive overview of the key preclinical findings and methodologies for the continued investigation of fluphenazine decanoate and the development of novel antipsychotic agents.

References

- 1. Potentiation of prepulse inhibition of the startle reflex in rats: pharmacological evaluation of the procedure as a model for detecting antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of fluphenazine decanoate (a long-acting phenothiazine) on serum prolactin and amphetamine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of Fluphenazine Decanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluphenazine decanoate dihydrochloride is the dihydrochloride salt of the decanoate ester of fluphenazine, a potent typical antipsychotic agent belonging to the phenothiazine class. Its long-acting injectable formulation is a cornerstone in the management of chronic schizophrenia, offering improved medication adherence. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound. It further delves into its mechanism of action through the dopamine D2 receptor signaling pathway and outlines a typical experimental workflow for its therapeutic drug monitoring.

Molecular Structure and Physicochemical Properties

This compound is a synthetically derived compound. The esterification of the terminal hydroxyl group of fluphenazine with decanoic acid, followed by the formation of the dihydrochloride salt, results in a highly lipophilic prodrug with a prolonged duration of action.

Chemical and Physical Properties

A summary of the key physicochemical properties of fluphenazine decanoate and its related forms is presented in Table 1. It is important to distinguish between the properties of the decanoate ester, its dihydrochloride salt, and the parent compound, fluphenazine.

| Property | Value | Compound Form |

| Chemical Name | 2-[4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate dihydrochloride | This compound |

| CAS Number | 2376-65-0 | This compound |

| Molecular Formula | C₃₂H₄₄F₃N₃O₂S · 2HCl | This compound |

| Molecular Weight | 664.69 g/mol | This compound |

| Melting Point | 224.5-226 °C / 235-237 °C | Fluphenazine Dihydrochloride[1] |

| 30-32 °C | Fluphenazine Decanoate | |

| Boiling Point | 250-252 °C at 0.3 mmHg | Fluphenazine |

| pKa | 7.90 | Fluphenazine[1] |

| Solubility | Practically insoluble in water. Freely soluble in methanol and methylene chloride; very soluble in ethanol. | Fluphenazine Decanoate |

| Very soluble in chloroform, ether, cyclohexane, methanol, ethanol. Insoluble in water. | Fluphenazine Decanoate |

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary pharmacological action of fluphenazine is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] This antagonism alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions. The decanoate ester form allows for a slow release of fluphenazine from the injection site, leading to sustained therapeutic effects.

Dopamine D2 Receptor Signaling Pathway

Fluphenazine, by blocking the D2 receptor, inhibits the downstream signaling cascade that is normally initiated by dopamine. This leads to a reduction in the inhibition of adenylyl cyclase, thereby affecting the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).

Experimental Protocols

Synthesis of this compound

The synthesis of fluphenazine decanoate typically involves the esterification of fluphenazine with decanoyl chloride, followed by conversion to the dihydrochloride salt.

Materials:

-

Fluphenazine

-

Dichloromethane

-

Triethylamine

-

Decanoyl chloride

-

Aqueous sodium bicarbonate solution (10%)

-

Ethanol

-

Isopropanolic hydrochloride solution (10%)

Procedure:

-

Dissolve pure fluphenazine in dichloromethane.

-

Add triethylamine to the solution at room temperature (25-30°C).

-

Cool the reaction mixture to 10-15°C.

-

Add decanoyl chloride to the cooled reaction mixture and stir for 4 hours at 25-30°C.

-

Cool the reaction mixture again to 10-15°C and quench with a 10% aqueous sodium bicarbonate solution.

-

Extract the organic layer with dichloromethane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain fluphenazine decanoate as a viscous oil.

-

Dissolve the resulting fluphenazine decanoate in ethanol.

-

Add a 10% isopropanolic hydrochloride solution at 25-30°C.

-

Stir the resulting mixture for 1 hour at 0-5°C to precipitate the solid.

-

Filter the solid, wash with ethanol, and dry under reduced pressure to yield this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of fluphenazine decanoate in an injection formulation.

Instrumentation and Conditions:

-

HPLC System: With UV detector

-

Column: C18, 4.6 mm x 25 cm, 10-µm packing

-

Mobile Phase: Acetonitrile, methanol, and 0.05 M ammonium acetate (2:2:1)

-

Flow Rate: 2 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Accurately weigh about 25 mg of USP this compound Reference Standard (RS) into a 50-mL volumetric flask.

-

Add 10 mL of a 0.1 mg/mL solution of USP Fluphenazine Hydrochloride RS in isopropyl alcohol.

-

Add 20 mL of isopropyl alcohol and sonicate to dissolve.

-

Dilute to volume with isopropyl alcohol and mix.

-

Quantitatively dilute the resulting solution 1:5 with acetonitrile to obtain a final concentration of about 0.1 mg/mL of fluphenazine decanoate.

-

-

Sample Preparation:

-

Transfer an accurately measured volume of the injection, equivalent to about 25 mg of fluphenazine decanoate, to a 50-mL volumetric flask.

-

Add 20 mL of isopropyl alcohol and shake vigorously for at least 1 minute.

-

Add another 20 mL of isopropyl alcohol and repeat the shaking.

-

Dilute to volume with isopropyl alcohol and mix.

-

Quantitatively dilute the resulting solution 1:5 with acetonitrile.

-

-

Analysis:

-

Inject equal volumes of the Standard preparation and the Sample preparation into the chromatograph.

-

Record the chromatograms and measure the peak areas for fluphenazine decanoate.

-

Calculate the concentration of fluphenazine decanoate in the sample by comparing the peak area of the sample to the peak area of the standard.

-

Experimental Workflow: Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is crucial for optimizing the dosage of long-acting injectable antipsychotics like fluphenazine decanoate to ensure efficacy and minimize adverse effects.[4]

Conclusion

This technical guide has provided a detailed examination of the molecular structure, physicochemical properties, and analytical considerations for this compound. A thorough understanding of these aspects, coupled with insights into its mechanism of action and the application of therapeutic drug monitoring, is essential for researchers and clinicians working with this important long-acting antipsychotic. The provided experimental protocols and workflow diagrams serve as practical resources for laboratory professionals. Further research into the nuanced interactions of fluphenazine with various signaling pathways will continue to refine its therapeutic application.

References

- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105153062A - Preparation method of permitil - Google Patents [patents.google.com]

- 4. Therapeutic Drug Monitoring of Long-Acting Injectable Antipsychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of the Neuroleptic Activity of Phenothiazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazines represent a foundational class of first-generation antipsychotic (FGA) or "typical" neuroleptic agents that have been instrumental in the pharmacotherapy of schizophrenia and other psychotic disorders for decades.[1][2][3] Their clinical efficacy, particularly against the positive symptoms of psychosis, is primarily attributed to their potent antagonism of dopamine D2 receptors within the central nervous system.[4][5][6] However, their complex pharmacology, characterized by interactions with a wide array of other neurotransmitter receptors, contributes to a broad spectrum of therapeutic applications and a significant side-effect profile.[1][7] This technical guide provides an in-depth review of the neuroleptic activity of phenothiazines, detailing their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy and preclinical characteristics. Quantitative data on receptor binding affinities are presented for comparative analysis, and key signaling and experimental workflows are visualized to offer a clear, data-driven perspective for research and development.

Mechanism of Neuroleptic Action

The antipsychotic effects of phenothiazines are intrinsically linked to their ability to modulate synaptic transmission in the brain. While their exact mechanism is not fully elucidated, the primary and most well-established mode of action is the blockade of postsynaptic dopamine D2 receptors.[8][9][10]

1.1. Dopamine D2 Receptor Antagonism

The core of phenothiazines' neuroleptic activity lies in their antagonism of D2 receptors in the mesolimbic and mesocortical pathways of the brain.[4] In conditions like schizophrenia, an excess of dopaminergic activity in these regions is thought to underlie positive symptoms such as hallucinations and delusions.[4] By blocking these D2 receptors, phenothiazines reduce the effects of dopamine, thereby alleviating these psychotic symptoms.[5][11]

1.2. Multi-Receptor Binding Profile

Phenothiazines are not selective for D2 receptors; they interact with a variety of other neurotransmitter receptors, which accounts for their other therapeutic effects and numerous side effects.[4][12][13][14]

-

Alpha-Adrenergic Receptors (α1, α2): Blockade of α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[15]

-

Muscarinic Acetylcholine Receptors (M1): Antagonism at M1 receptors is responsible for anticholinergic side effects, including dry mouth, blurred vision, constipation, and urinary retention.[4][5][7]

-

Histamine Receptors (H1): Blockade of H1 receptors is the primary cause of the sedative effects associated with many phenothiazines.[5]

-

Serotonin Receptors (5-HT): Interaction with various serotonin receptors, such as 5-HT2A and 5-HT2C, may contribute to the overall antipsychotic profile and influence side effects like weight gain.[4]

The antagonism of D2 receptors in other dopamine pathways, such as the nigrostriatal pathway, is responsible for the high incidence of extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and akathisia.[7] Chronic blockade can also lead to the potentially irreversible movement disorder, tardive dyskinesia.[7]

1.3. Intracellular Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through a Gαi/o protein. This leads to a decrease in the intracellular second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).

By blocking the D2 receptor, phenothiazines prevent this inhibitory action. This disinhibition results in a relative increase in cAMP production and PKA activity, thereby modulating the phosphorylation of downstream proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key regulator of neuronal signaling. Furthermore, D2 receptor signaling involves β-arrestin pathways, which are implicated in receptor desensitization and G-protein-independent signaling. Antagonism of the D2R/β-arrestin2 pathway is considered essential for antipsychotic efficacy.

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The neuroleptic potency and side-effect profile of phenothiazine derivatives are heavily influenced by their chemical structure. The core structure consists of a tricyclic ring system with a side chain attached to the nitrogen atom at position 10.

Key SAR findings include:

-

Substitution at Position 2: An electron-withdrawing group (e.g., -Cl, -CF3) at the 2-position of the phenothiazine nucleus is crucial for neuroleptic activity. Compounds with a -CF3 group are generally more potent than those with a -Cl group.

-

The N-10 Side Chain: A three-carbon (propyl) chain separating the ring nitrogen (N-10) and the side-chain amino nitrogen is optimal for maximum antipsychotic potency.

-

Side Chain Amino Group: The terminal amino group must be tertiary. The nature of this group classifies phenothiazines into three main subcategories:

-

Aliphatic side chains (e.g., Chlorpromazine): Generally lower potency.

-

Piperidine side chains (e.g., Thioridazine): Associated with higher anticholinergic activity and lower EPS.[15]

-

Piperazine side chains (e.g., Fluphenazine, Perphenazine): Confer the greatest potency and pharmacological selectivity.[4]

-

-

Substitution at other positions (1, 3, 4): Generally reduces antipsychotic activity.

These structural features promote a conformation that mimics the neurotransmitter dopamine, allowing the molecule to effectively bind to and block dopamine receptors.

Quantitative Data: Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of a phenothiazine are directly related to its binding affinity for various neurotransmitter receptors. This affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the in vitro binding affinities for several common phenothiazines.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

| Receptor | Chlorpromazine | Fluphenazine | Perphenazine | Thioridazine | Trifluoperazine |

|---|---|---|---|---|---|

| Dopamine | |||||

| D1 | 9.6 | 1.1 | 1.1 | 24 | 0.8 |

| D2 | 1.1 | 0.1 | 0.14 | 3.2 | 0.2 |

| D3 | 2.5 | 0.1 | 0.7 | 7.4 | 0.7 |

| D4 | 1.9 | 0.7 | 0.3 | 8.8 | 1.4 |

| Serotonin | |||||

| 5-HT1A | 26 | 140 | 210 | 120 | 200 |

| 5-HT2A | 1.5 | 1.2 | 1.1 | 4.6 | 2.5 |

| 5-HT2C | 13 | 10 | 5.3 | 25 | 20 |

| Histamine | |||||

| H1 | 0.5 | 1.5 | 1.2 | 2.1 | 3.4 |

| Muscarinic | |||||

| M1 | 1.9 | 100 | 25 | 1.3 | 50 |

| Adrenergic | |||||

| α1 | 1.8 | 1.5 | 1.0 | 2.7 | 1.5 |

| α2 | 25 | 100 | 110 | 120 | 150 |

Note: Data is compiled from various sources.[4][5][12] Ki values can vary between studies due to different experimental conditions. This data is for comparative purposes.

Experimental Protocols for Assessing Neuroleptic Activity

The evaluation of neuroleptic activity involves a combination of in vitro and in vivo experimental models designed to assess receptor interactions, predict therapeutic efficacy, and identify potential side effects.

4.1. In Vitro Assays: Radioligand Binding

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. This technique measures how effectively a test compound (e.g., a phenothiazine) competes with a radioactively labeled ligand known to bind to the target receptor.

Detailed Methodology: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared. These can be sourced from tissue homogenates (e.g., rat striatum for D2 receptors) or from cultured cell lines recombinantly expressing the human receptor (e.g., CHO or HEK293 cells).

-

Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

-

Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

4.2. In Vivo Animal Models

Animal models are essential for predicting the clinical efficacy and side-effect liability of potential antipsychotic drugs.[15] Rodents (mice and rats) are most commonly used.

Models for Predicting Antipsychotic Efficacy:

-

Amphetamine- or Apomorphine-Induced Hyperlocomotion: Dopamine agonists like amphetamine induce stereotyped behaviors and hyperactivity in rodents. An effective antipsychotic will reduce or reverse these behaviors.[15]

-

Conditioned Avoidance Response (CAR): In this model, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral signal (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance response without impairing the escape response.[15]

-

Prepulse Inhibition (PPI) of the Startle Reflex: A weaker sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus will inhibit the startle response. This process is deficient in schizophrenic patients. Antipsychotics can restore PPI that has been disrupted by dopamine agonists.[15]

Models for Predicting Extrapyramidal Side Effects (EPS):

-

Catalepsy Test: Catalepsy, a state of motor immobility and waxy flexibility, is a rodent correlate of the parkinsonian side effects of antipsychotics.[15] Drugs are assessed for their ability to induce this state, often measured by how long a rodent maintains an imposed awkward posture.

-

Vacuous Chewing Movements (VCMs): Chronic treatment with neuroleptics can induce VCMs in rats, which is considered a model for tardive dyskinesia.[15]